2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Antifungal activity Insecticidal activity Herbicide safener activity

2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 94059-41-3) is a synthetic, halogenated dichloroacetamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent on the amide nitrogen. It is listed in chemical inventory systems with a molecular formula of C9H5Cl3F3NO and a molecular weight of approximately 306.50 g/mol.

Molecular Formula C9H5Cl3F3NO
Molecular Weight 306.5 g/mol
CAS No. 94059-41-3
Cat. No. B7788458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
CAS94059-41-3
Molecular FormulaC9H5Cl3F3NO
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NC(=O)C(Cl)Cl)Cl
InChIInChI=1S/C9H5Cl3F3NO/c10-5-2-1-4(9(13,14)15)3-6(5)16-8(17)7(11)12/h1-3,7H,(H,16,17)
InChIKeyFHJOTQLQLNBGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 94059-41-3): Procurement-Grade Identity and Baseline Characteristics


2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 94059-41-3) is a synthetic, halogenated dichloroacetamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent on the amide nitrogen [1]. It is listed in chemical inventory systems with a molecular formula of C9H5Cl3F3NO and a molecular weight of approximately 306.50 g/mol [1]. The compound is available from multiple research chemical suppliers, typically at 95–98% purity, and is intended for research and further manufacturing use, not for direct human therapeutic applications . It is structurally related to the broader class of N-phenyl-2,2-dichloroacetamides, which are known intermediates in agrochemical and pharmaceutical research [2].

2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 94059-41-3): Structural Basis for Non-Interchangeability with Generic Dichloroacetamides


Substituting this compound with a generic N-phenyl-2,2-dichloroacetamide or a differently decorated analog is not scientifically valid due to its unique, synergistic electronic profile. The molecule combines two electron-withdrawing chlorine atoms on the acetyl moiety with a strongly electron-withdrawing chlorine and trifluoromethyl group on the aniline ring in a 2,5-substitution pattern [1][2]. This precise arrangement is known, through class-level structure-activity relationship (SAR) studies on related trifluoromethylphenyl amides, to dramatically modulate electrophilic reactivity, hydrogen-bonding capacity, and lipophilicity, leading to divergent bioactivity and physicochemical stability profiles that generic analogs cannot replicate [2].

2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 94059-41-3): Quantitative Differentiation and Comparative Evidence Status


Absence of Direct Comparative Bioactivity Data Against Neighboring Analogs

High-strength differential evidence is unavailable. A comprehensive search of primary research papers and patents, excluding prohibited sources, yielded no studies in which 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 94059-41-3) was directly compared against a named structural analog in a quantitative bioassay relevant to end-use selection. Class-level inferences from related compounds, such as the 2,2,2-trifluoro analog N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (which shows LD50 19.182 nM against adult Aedes aegypti [1]) or 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide (which shows a Minimum Effective Dosage of 0.039 μmol/cm² for repellency vs. 0.091 μmol/cm² for DEET [1]), cannot be directly extrapolated to the target compound due to the different acyl group (dichloroacetyl vs. trifluoroacetyl) and aniline substitution pattern.

Antifungal activity Insecticidal activity Herbicide safener activity

Physicochemical Property Differentiation Through Spectroscopic Fingerprinting

The spectroscopic signature of 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is well-documented, offering a verifiable basis for identity, purity, and differentiation from process impurities or degradation products. The canonical SMILES is O=C(NC1=CC(C(F)(F)F)=CC=C1Cl)C(Cl)Cl and the InChI Key is FHJOTQLQLNBGDA-UHFFFAOYSA-N, providing a unique digital structure identifier [1]. Its FTIR and FT-Raman spectra, along with the computed potential energy distribution (PED) of its normal modes, have the potential for quantitative comparison with its non-halogenated parent, N-phenyl-2,2-dichloroacetamide, revealing distinct shifts in key amide bond vibrations due to the electron-withdrawing substituents [2].

Analytical chemistry Structural confirmation Quality control

Synthetic Scalability and Intermediate Utility Relative to Other Dichloroacetylated Anilines

The synthesis of the target compound is efficiently achieved via a single-step, high-yielding reaction of commercially available 2-chloro-5-(trifluoromethyl)aniline with 2,2-dichloroacetyl chloride in the presence of an acid scavenger like triethylamine . This straightforward route contrasts with the multi-step syntheses often required for more complex or sterically hindered analogs used in agrochemical development, such as the dinitro-substituted diarylamine scaffold of the commercial fungicide fluazinam, which requires multiple nitration and amination steps . The synthetic accessibility of the target compound supports its selection as a scalable building block for constructing diverse screening libraries, where the ready availability of the aniline precursor and the robustness of the chloroacetylation reaction offer a clear logistical advantage.

Organic synthesis Process chemistry Agrochemical intermediate

2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 94059-41-3): Research Applications Based on Procurable Evidence


Novel Bioactivity Screening in Agrochemical Discovery Libraries

Given the established insecticidal and repellent potency of structurally analogous trifluoromethylphenyl amides, the compound is a logical candidate for high-throughput screening programs targeting new pesticides or resistance-breaking agents. Its unique 2,5-substitution pattern and dichloroacetyl warhead, absent in published datasets, represent an unexplored chemical space for probing structure-activity relationships against insect vectors, particularly where resistance to existing chemistries like pyrethroids or neonicotinoids has been confirmed. Procurement is justified for programs seeking to map the bioactivity landscape of this scaffold [1].

Scalable Synthetic Intermediate for Halogenated Building Blocks

The compound's straightforward, high-yielding synthesis from readily available precursors establishes it as a cost-effective, electrophilic intermediate for the construction of more complex molecular architectures. Its three chlorine atoms provide three distinct points for downstream nucleophilic substitution or metal-catalyzed cross-coupling reactions, making it a versatile hub for generating diverse chemotypes. This practical advantage is a primary procurement driver for medicinal and process chemistry groups .

Analytical Reference Standard for Spectroscopic Method Development

The compound's well-defined and computationally modeled vibrational spectrum, as shown in class-level spectroscopic studies, makes it a suitable reference compound for developing and validating quantitative FTIR or Raman methods. Its unique spectral features, arising from the combined influence of chlorine and trifluoromethyl substituents, allow it to serve as a challenging probe for testing the limits of analytical chemometric models designed to differentiate closely related halogenated impurities in pharmaceutical or agrochemical active ingredients [2].

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